molecular formula C10H8F3N3 B8431526 1-(3,4,5-Trifluoro-benzyl)-1H-pyrazol-3-ylamine

1-(3,4,5-Trifluoro-benzyl)-1H-pyrazol-3-ylamine

Cat. No. B8431526
M. Wt: 227.19 g/mol
InChI Key: WKUWKZTYQWCIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288403B2

Procedure details

Prepared in analogy to example 10a) starting with 3-amino-1H-pyrazole and 3,4,5-trifluorobenzyl bromide. The title compound was obtained as a brown oil (Yield=31%). MS ISP (m/e): 228.2 (100) [(M+H)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
31%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[F:7][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([F:17])[C:15]=1[F:16])[CH2:11]Br>>[F:7][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([F:17])[C:15]=1[F:16])[CH2:11][N:4]1[CH:5]=[CH:6][C:2]([NH2:1])=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CBr)C=C(C1F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to example 10a)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CN2N=C(C=C2)N)C=C(C1F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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